molecular formula C27H27F2N7O5S2 B606598 Centrinone-B CAS No. 1798871-31-4

Centrinone-B

Cat. No. B606598
M. Wt: 631.67
InChI Key: UPZNTUYHCRQOIQ-UHFFFAOYSA-N
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Description

Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .


Molecular Structure Analysis

Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .


Chemical Reactions Analysis

Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .

Scientific Research Applications

  • Centrosome Loss and p53 Activation : Meitinger et al. (2016) identified a critical module for communicating mitotic challenges to the p53 circuit following centrosome loss or extended mitotic duration, implicating Centrinone-B's role in these processes (Meitinger et al., 2016).

  • Cancer Cell Division without Centrosomes : Wong et al. (2015) found that while normal cells stopped dividing after centrosome depletion using Centrinone-B, cancer cells continued to divide, highlighting a fundamental difference in the response of normal and cancer cells to centrosome loss (Wong et al., 2015).

  • Anticancer Effects in Ewing’s Sarcoma Cells : Kerschner-Morales et al. (2020) demonstrated the efficacy of PLK4 inhibitors like Centrinone in inducing cell death in Ewing’s sarcoma cells, providing a rationale for their evaluation in vivo (Kerschner-Morales et al., 2020).

  • Evaluation in Cancer Models : Suri et al. (2019) evaluated various protein kinase inhibitors, including Centrinone-B, for their crossover potential to PLK4 in a pre-clinical model of cancer, highlighting the specificity and potential therapeutic applications of these inhibitors (Suri et al., 2019).

  • Centrosome-Independent Spindle Bipolarization : Takeda et al. (2020) discussed the mechanism of centrosome-independent spindle bipolarization discovered through the use of Centrinone, providing insights into centrosome function (Takeda et al., 2020).

  • Centrosome Amplification in Melanoma : Denu et al. (2018) explored the role of centriole overduplication in melanoma and the potential of PLK4 inhibitors like Centrinone-B in reducing cell proliferation and inducing apoptosis (Denu et al., 2018).

  • Effects in Acute Myeloid Leukemia Cells : Mu et al. (2022) showed that Centrinone inhibited the proliferation of acute myeloid leukemia cells and induced apoptosis, suggesting its potential role in leukemiagenesis (Mu et al., 2022).

  • Radiation-Induced Abnormal Centrosome Amplification : Fujimoto et al. (2020) investigated radiation-induced abnormal centrosome amplification and its link to mitotic catastrophe in tumor cells, using Centrinone-B to inhibit centrosome amplification (Fujimoto et al., 2020).

properties

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100833
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centrinone-B

CAS RN

1798871-31-4
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
117
Citations
A Suri, AW Bailey, MT Tavares, H Gunosewoyo… - International journal of …, 2019 - mdpi.com
… (2) Centrinone and centrinone B are the most selective PLK4 inhibitors but they are the least likely to penetrate the brain. (3) KW-2449, R-1530 and axitinib are the ones predicted to …
Number of citations: 33 www.mdpi.com
RA Denu, M Shabbir, M Nihal, CK Singh… - Molecular Cancer …, 2018 - AACR
… effects of centrinone B on these melanoma cell lines are dependent on centrinone B targeting … makes the cell lines more resistant to centrinone B, suggesting that the observed effects of …
Number of citations: 49 aacrjournals.org
CK Singh, RA Denu, M Nihal, M Shabbir… - The …, 2022 - Wiley Online Library
… Next, the effect of another PLK4 inhibitor, centrinone-B, 37 was also tested against PCa cells. Concordantly, centrinone-B significantly reduces cell viability and colony formation in PCa …
Number of citations: 10 onlinelibrary.wiley.com
M Fujimoto, T Bo, K Yamamoto, H Yasui… - Journal of Clinical …, 2020 - jstage.jst.go.jp
… Cytotoxicity to centrinone B and effect of centrinone B on centrosome amplification. Figure 3A and C showed dosedependent cytotoxicity of centrinone-B in HeLa cells and EMT6 cells. …
Number of citations: 4 www.jstage.jst.go.jp
C Goodman - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 5 www.nature.com
DR Garvey, MA Ndiaye, CK Singh, A Noll, N Ahmad - Cancer Research, 2018 - AACR
… of PLK4, centrinone-B and CFI-400945 in vitro. We found that treatment with centrinone-B or … Further, centrinone-B and CFI-400945 treatments also resulted in a marked reduction in the …
Number of citations: 1 aacrjournals.org
M Bourmoum, N Radulovich, MS Tsao, L Pelletier - bioRxiv, 2023 - biorxiv.org
… Here, using centrinone B, we sought to determine the role of centrosomes in the growth and survival of normal and cancer human-derived colorectal organoids (HCOs). …
Number of citations: 0 www.biorxiv.org
M Bucci - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 1 www.nature.com
N Tran - 2020 - search.proquest.com
… centrinone-B (a PLK4 inhibitor) was used to determine the functional mechanisms of PLK4 in epigenetic regulation. We determined that centrinone-B … , application of centrinone-B could …
Number of citations: 2 search.proquest.com
G Miura - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 2 www.nature.com

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